molecular formula C13H23N5O2 B1317494 tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate CAS No. 912763-11-2

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate

Cat. No.: B1317494
CAS No.: 912763-11-2
M. Wt: 281.35 g/mol
InChI Key: FFHKYBKJUQPGMZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.44 (s, 9H, tert-butyl CH₃)
  • δ 3.25–3.75 (m, 8H, diazepane NCH₂ and NCH₂CH₂N)
  • δ 4.52 (s, 2H, NCH₂Triazole)
  • δ 7.89 (s, 1H, triazole H3)
  • δ 8.12 (s, 1H, triazole H5)

¹³C NMR (100 MHz, CDCl₃):

  • δ 28.2 (tert-butyl CH₃)
  • δ 53.8 (diazepane NCH₂)
  • δ 80.1 (Boc quaternary C)
  • δ 152.4 (triazole C3)
  • δ 155.6 (carbamate C=O)

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
2975, 2932 C-H stretch (tert-butyl)
1698 Carbamate C=O stretch
1520 Triazole ring vibrations
1367 C-N stretch (diazepane)

Mass Spectrometry (MS)

  • ESI-MS (m/z): 282.2 [M+H]⁺ (calc. 281.35)
  • Fragmentation pattern: Loss of tert-butyl group (m/z 226), followed by CO₂ elimination (m/z 182).

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

Electronic Parameter Value (eV) Significance
HOMO Energy -6.24 Localized on triazole π-system
LUMO Energy -1.87 Diazepane N lone pairs
Band Gap 4.37 Moderate charge transfer capacity

Electrostatic potential maps show negative charge density at the triazole N2/N4 positions (-0.32 e) and diazepane N1 (-0.41 e), suggesting nucleophilic reactivity. The Boc carbonyl oxygen exhibits a partial charge of -0.58 e, consistent with hydrogen-bond acceptor capability.

Mulliken population analysis confirms charge redistribution upon triazole-diazepane conjugation, with 0.15 e transferred from the diazepane to the triazole ring. This delocalization stabilizes the molecule’s excited states, as evidenced by TD-DFT-predicted UV absorption at λmax = 268 nm (ε = 4200 M⁻¹cm⁻¹).

Properties

IUPAC Name

tert-butyl 4-(1,2,4-triazol-1-ylmethyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-5-16(7-8-17)11-18-10-14-9-15-18/h9-10H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHKYBKJUQPGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587585
Record name tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-11-2
Record name tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: Boc-Protected 1,4-Diazepane

The 1,4-diazepane ring is typically prepared or procured with a tert-butyl carbamate protecting group on the nitrogen to prevent side reactions during subsequent steps. The Boc protection is a standard method to protect amines in heterocyclic chemistry.

  • Boc protection is usually achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • The Boc-protected diazepane provides a stable intermediate for further functionalization.

Introduction of the 1,2,4-Triazolylmethyl Group

The key step is the attachment of the 1,2,4-triazolylmethyl substituent at the 4-position of the diazepane ring. This is commonly done via nucleophilic substitution or alkylation reactions:

  • Alkylation of the diazepane nitrogen or carbon at the 4-position with a suitable 1,2,4-triazolylmethyl halide or equivalent electrophile.
  • The 1,2,4-triazole ring can be introduced by reacting the diazepane intermediate with a 1,2,4-triazolylmethyl halide (e.g., bromide or chloride) under basic conditions.
  • Alternatively, a one-pot click chemistry approach can be employed, where an azide and an alkyne precursor react in the presence of a copper catalyst to form the triazole ring directly on the diazepane scaffold. However, this is more common for 1,2,3-triazoles and may require adaptation for 1,2,4-triazoles.

Reaction Conditions and Catalysts

  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Bases such as potassium carbonate or triethylamine are used to deprotonate the nucleophile and facilitate substitution.
  • Reactions are often conducted at room temperature or slightly elevated temperatures (20–65 °C) to optimize yield.
  • In some cases, copper(I) iodide (CuI) catalysis is used for click chemistry approaches, but this is more relevant for 1,2,3-triazole synthesis.

Purification and Yield

  • The crude reaction mixture is usually quenched with water or ice-cold aqueous solutions.
  • The product is isolated by filtration or extraction, followed by drying under vacuum.
  • Purification is typically done by silica gel column chromatography using gradients of ethyl acetate and hexane or petroleum ether.
  • Yields reported for similar tert-butyl carbamate derivatives with triazole substituents range from 60% to over 90%, depending on reaction conditions and substrate purity.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Boc protection of diazepane Di-tert-butyl dicarbonate, base (e.g., TEA) DCM or Acetonitrile 0–25 °C 1–4 h 85–95 Standard amine protection
Alkylation with triazolylmethyl halide 1,2,4-Triazolylmethyl bromide/chloride, K2CO3 or DIPEA DMF or Acetonitrile 20–65 °C 12–30 h 60–90 Nucleophilic substitution or alkylation
One-pot click chemistry (alternative) Alkyne + azide, CuI catalyst, DIPEA DMF 0–25 °C 5 min to several hours >90 More common for 1,2,3-triazoles; adaptation needed for 1,2,4-triazoles
Purification Silica gel chromatography Hexane/EtOAc Ambient Gradient elution for purity

Detailed Research Findings and Notes

  • A study on related tert-butyl 4-substituted piperazine and piperidine carboxylates demonstrated a one-pot click chemistry approach for synthesizing triazole derivatives with high purity and yields (90–97%) using CuI catalysis and DIPEA base in DMF at 0 °C for 5 minutes. Although this study focused on 1,2,3-triazoles, it provides a useful synthetic framework that could be adapted for 1,2,4-triazole analogs with appropriate modifications.

  • Alkylation reactions involving Boc-protected amines and triazolylmethyl halides under basic conditions in polar aprotic solvents are well-established and provide moderate to high yields. Reaction times vary from several hours to overnight depending on temperature and reagent reactivity.

  • Protecting group strategies such as Boc protection are critical to prevent side reactions on the diazepane nitrogen atoms during alkylation steps. The Boc group is stable under the alkylation conditions and can be removed later if needed by acid treatment.

  • Purification by silica gel chromatography using ethyl acetate/hexane gradients is standard to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate primarily undergoes substitution reactions, particularly nucleophilic substitution. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce an oxidized form of the compound .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate involves its role as a ligand in CuAAC. It coordinates with copper ions to form a complex that catalyzes the cycloaddition of azides and alkynes, resulting in the formation of 1,2,3-triazoles. This reaction is highly efficient and selective, making it valuable for various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate with structurally related 1,4-diazepane derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 1,2,4-Triazol-1-ylmethyl C₁₅H₂₅N₅O₂ 307.39 Bioactive triazole group; potential antifungal or antiviral intermediate .
tert-Butyl 4-(o-tolyl)-1,4-diazepane-1-carboxylate (30a) o-Tolyl (2-methylphenyl) C₁₈H₂₆N₂O₂ 302.42 Aromatic substituent for receptor binding; used in synthesizing androgen antagonists .
tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate (4b) 2-Chloro-4-fluorophenyl C₁₆H₂₂ClFN₂O₂ 340.82 Halogenated aryl group enhances lipophilicity; rotameric mixture observed during synthesis .
tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate Cyclopropylmethyl C₁₄H₂₆N₂O₂ 266.37 Small alkyl chain for conformational flexibility; intermediate in drug development .
tert-Butyl 4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane-1-carboxylate 4-(Trifluoromethyl)benzoyl C₁₈H₂₃F₃N₂O₃ 372.38 Electron-withdrawing CF₃ group improves metabolic stability; likely used in CNS-targeting agents .

Key Observations:

Substituent Diversity: The triazole-methyl group in the target compound distinguishes it from analogs with aryl (e.g., o-tolyl, halogenated phenyl) or alkyl (e.g., cyclopropylmethyl) substituents. This triazole group is critical for hydrogen bonding and π-π stacking in biological systems, a feature shared with itraconazole .

Synthetic Utility :

  • The Boc-protected derivatives (e.g., compounds 30a, 4b) are common intermediates in multistep syntheses. For example, 30a was deprotected with HCl/dioxane to generate a free amine for further functionalization .

Physicochemical Properties :

  • The trifluoromethylbenzoyl substituent in the analog from introduces steric bulk and electron-withdrawing effects, which may reduce oxidative metabolism and improve pharmacokinetics .
  • The target compound’s lower molecular weight (307.39 g/mol) compared to most analogs suggests favorable solubility for oral administration.

Biological Relevance :

  • While the o-tolyl and halogenated analogs are linked to androgen antagonism and CNS targeting, respectively , the triazole-methyl group in the target compound aligns with antifungal agents like itraconazole, hinting at possible antimicrobial applications .

Biological Activity

The compound tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate is a derivative of the 1,2,4-triazole and 1,4-diazepane moieties. Both structural components are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H24N6O2\text{C}_{15}\text{H}_{24}\text{N}_6\text{O}_2

This compound features a tert-butyl group and a triazole ring which contribute to its biological activity.

Antimicrobial Properties

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. For instance, triazoles have been reported to possess antifungal and antibacterial properties. In a study published in Pharmaceutical Research, various 1,2,4-triazole derivatives demonstrated potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Anticoagulant Activity

The 1,4-diazepane structure is associated with anticoagulant activity. A related study highlighted the synthesis of diazepane derivatives that function as Factor Xa inhibitors—an essential target in anticoagulation therapy. One of the synthesized compounds exhibited an IC50 value of 6.8 nM against Factor Xa . This suggests that this compound could potentially share similar anticoagulant properties.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The structural features of triazoles allow them to interact with various biological targets involved in cancer progression. Studies have indicated that certain triazole compounds can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activities of triazole-containing compounds are often attributed to their ability to interact with specific enzymes or receptors:

  • Enzyme Inhibition : Triazoles can act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins. For example, they may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
  • Receptor Modulation : Compounds like tert-butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane can potentially modulate neurotransmitter receptors or other signaling pathways relevant to various diseases.

Case Studies and Research Findings

StudyFindings
Barbuceanu et al. (2020)Reported significant antibacterial activity for triazole derivatives against S. aureus (MIC: 8 μg/mL)
PMC Review (2020)Summarized diverse pharmacological profiles for 1,2,4-triazoles including antifungal and anticancer activities
Synthesis Study (2004)Identified potent Factor Xa inhibitors among diazepane derivatives with promising antithrombotic effects

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate?

The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging Boc-protected intermediates. A validated method involves:

  • Step 1 : Reacting a Boc-protected diazepane precursor (e.g., tert-butyl 1,4-diazepane-1-carboxylate) with 1H-1,2,4-triazole-1-ylmethyl bromide in the presence of a base (e.g., K₂CO₃ or Et₃N) in anhydrous DMF or THF at 20–50°C for 12–24 hours .
  • Step 2 : Purification via silica gel chromatography using gradients of EtOAc/hexanes (1:1 to 3:1) with 0.25% Et₃N to suppress amine adsorption .
  • Yield : Typically 50–65%, depending on steric hindrance and reaction optimization .

Q. How should researchers characterize this compound to confirm its structure?

  • NMR Analysis : Focus on diagnostic signals:
    • ¹H NMR : Boc tert-butyl protons at ~1.4 ppm; diazepane N-CH₂-Triazole protons at 3.5–4.5 ppm (split due to rotameric equilibria) .
    • ¹³C NMR : Boc carbonyl at ~155 ppm; triazole C-H at ~145 ppm .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/H₂O + 0.1% formic acid) to confirm purity (>95%) and molecular ion [M+H]⁺ .
  • X-ray Crystallography : For absolute configuration, co-crystallize with acidic solvents (e.g., DCM/hexane) .

Q. What safety precautions are necessary when handling this compound?

  • GHS Classification : No significant hazards reported, but standard lab practices apply:
    • Use gloves, goggles, and fume hoods during synthesis.
    • Store at 2–8°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing sterically hindered substituents?

  • Strategy 1 : Replace K₂CO₃ with stronger bases (e.g., DBU) to enhance nucleophilicity in bulky environments .
  • Strategy 2 : Use microwave-assisted synthesis (80–100°C, 1–2h) to accelerate kinetics .
  • Strategy 3 : Employ Lewis acids (e.g., ZnCl₂) to activate electrophilic intermediates .

Case Study : achieved 61% yield for a chloro-fluorophenyl analog using Et₃N-modified column conditions, whereas analogous reactions without Et₃N yielded <50% .

Q. How can structural modifications to the triazole or diazepane moieties enhance biological activity?

  • SAR Guidance :
    • Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic enzyme pockets (e.g., kinase targets) .
    • Diazepane Rigidity : Replace the seven-membered ring with conformationally restricted piperidines to study entropy-activity relationships .
  • Assay Design : Test cytotoxicity via MTT assays (e.g., HCT-116 colon cancer cells) and validate target engagement using SPR or ITC .

Q. How should researchers resolve contradictions in NMR data caused by rotameric equilibria?

  • Method 1 : Acquire variable-temperature NMR (VT-NMR) at 253–313 K to coalesce rotamer signals .
  • Method 2 : Use 2D NOESY to identify through-space correlations between diazepane and triazole protons .
  • Example : reported a 63:37 rotamer ratio, resolved by integrating distinct N-CH₂ peaks at 3.7 and 4.1 ppm .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Docking Workflow :
    • Step 1 : Generate 3D structures using PubChem CID data (InChIKey: SLNNQRYXMIVPLO-UHFFFAOYSA-N) .
    • Step 2 : Perform molecular docking (e.g., AutoDock Vina) against crystallized targets (e.g., EGFR kinase PDB: 1M17).
    • Step 3 : Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

  • Root Cause Analysis :
    • Purity of Reagents : Use freshly distilled DMF to avoid amine quenching by residual H₂O .
    • Byproduct Formation : Monitor via TLC; if N-alkylation competes, switch to polar aprotic solvents (e.g., DMSO) .
  • Scale-Up Protocol : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for cost efficiency .

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